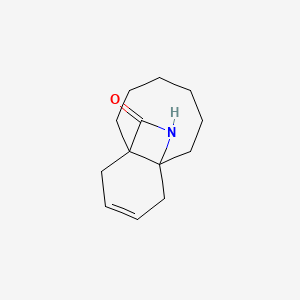
6-Ethyl-7-methoxymethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Ethyl-7-methoxymethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene involves several steps. One common method includes the reaction of 2,5-dichloro-2,5-dimethylhexane with aluminum chloride (AlCl3) in dry benzene, followed by refluxing for 16 hours . The reaction is then quenched with hydrochloric acid (HCl) and the product is extracted using hexanes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
6-Ethyl-7-methoxymethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Ethyl-7-methoxymethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound can be used in studies related to cellular processes and molecular interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Ethyl-7-methoxymethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific cellular responses .
Comparison with Similar Compounds
6-Ethyl-7-methoxymethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene can be compared with similar compounds such as:
7-Acetyl-6-ethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene: This compound has a similar structure but with an acetyl group instead of a methoxymethyl group.
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: This compound lacks the ethyl and methoxymethyl substituents, making it less complex.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and applications in various fields.
Properties
CAS No. |
22825-06-5 |
|---|---|
Molecular Formula |
C18H28O |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
6-ethyl-7-(methoxymethyl)-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |
InChI |
InChI=1S/C18H28O/c1-7-13-10-15-16(11-14(13)12-19-6)18(4,5)9-8-17(15,2)3/h10-11H,7-9,12H2,1-6H3 |
InChI Key |
RGKGGXIXFICQEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1COC)C(CCC2(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


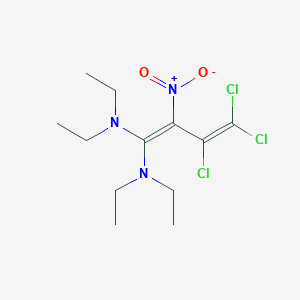
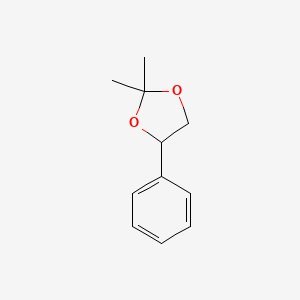
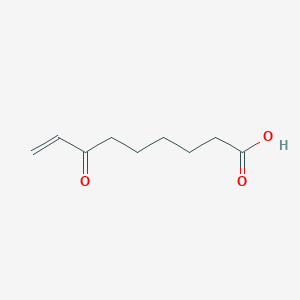
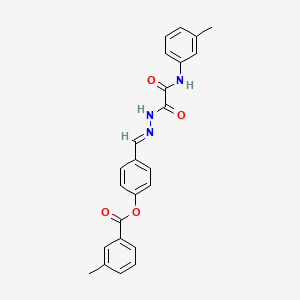
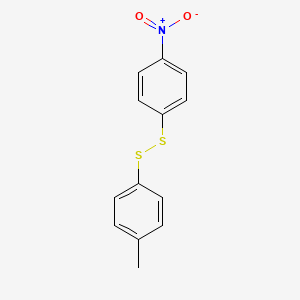
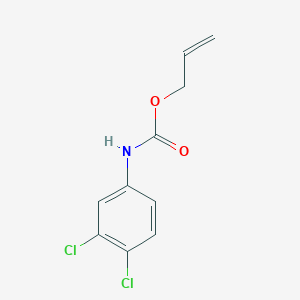
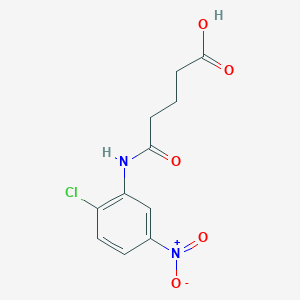



![8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene](/img/structure/B11947782.png)
